Superior Antiviral Potency: 5,7-Difluoroindole Derivative 11a vs. Pimodivir and Non-Fluorinated Indole Analogs in Influenza PB2 Inhibition
The 5,7-difluoroindole derivative 11a (structurally incorporating the 7-fluoro substitution characteristic of the 6,7-difluoro scaffold) demonstrated significantly enhanced antiviral potency compared to the clinical candidate Pimodivir and a non-fluorinated indole analog. In influenza A/PR/8/34 virus-infected MDCK cells, 11a exhibited an EC50 of 1.6 nM, representing a 42-fold improvement in potency over Pimodivir (EC50 = 67 nM) and a >400-fold improvement over the non-fluorinated indole analog (EC50 = 668 nM) [1]. In the PB2 cap-binding biochemical assay, 11a showed an IC50 of 18 nM, which was comparable to Pimodivir (IC50 = 13 nM), confirming that the enhanced antiviral activity was driven by improved cellular target engagement rather than increased intrinsic target affinity [2].
| Evidence Dimension | Antiviral potency (EC50) against influenza A/PR/8/34 in MDCK cells |
|---|---|
| Target Compound Data | EC50 = 1.6 nM (for 5,7-difluoroindole derivative 11a) |
| Comparator Or Baseline | Pimodivir: EC50 = 67 nM; Non-fluorinated indole analog: EC50 = 668 nM |
| Quantified Difference | 42-fold more potent than Pimodivir; >400-fold more potent than non-fluorinated indole analog |
| Conditions | Influenza A/PR/8/34 virus-infected MDCK cells; PB2 cap-binding biochemical assay |
Why This Matters
This quantifiable potency advantage demonstrates that the fluorinated indole scaffold provides a tangible therapeutic window benefit over established clinical candidates and non-fluorinated alternatives, making it a strategically superior choice for antiviral drug development programs targeting influenza.
- [1] McGowan, D. C., Balemans, W., Embrechts, W., Motte, M., Keown, J. R., Buyck, C., ... & Guillemont, J. E. G. (2019). Design, synthesis, and biological evaluation of novel indoles targeting the influenza PB2 cap binding region. Journal of Medicinal Chemistry, 62(21), 9680-9690. View Source
- [2] McGowan, D. C., et al. (2019). Design, synthesis, and biological evaluation of novel indoles targeting the influenza PB2 cap binding region. Journal of Medicinal Chemistry, 62(21), 9680-9690. View Source
